4-butoxy-N-(2,5-dimethoxyphenyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives involves interactions between specific phenylsulfonyl amino compounds and chlorosulfonic acid, leading to the formation of sterically hindered molecules. These processes are structurally characterized by X-ray single crystal diffraction, highlighting the intricate nature of these compounds and their potential as frameworks for further chemical modification (Rublova et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of benzenesulfonamide derivatives, including 4-butoxy-N-(2,5-dimethoxyphenyl)benzenesulfonamide, often reveals extensive intra- and intermolecular hydrogen bonding, stabilizing the structures in their crystalline forms. X-ray crystallography provides detailed insights into the organization of these molecules in the solid state, demonstrating the importance of hydrogen bonds in maintaining structural integrity (Siddiqui et al., 2008).
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include substitution reactions in aqueous solutions and interactions with electrophilic compounds leading to the formation of a range of products, such as carbinols, imines, amides, and acids. The structural and electronic features of these compounds influence their reactivity and the types of chemical transformations they can undergo (Watanabe et al., 1969).
Physical Properties Analysis
The physical properties of 4-butoxy-N-(2,5-dimethoxyphenyl)benzenesulfonamide and related compounds are closely related to their molecular structures. Crystallographic studies reveal that these compounds form various crystalline forms, depending on the specific substituents and molecular interactions present. These structural characteristics directly affect physical properties such as solubility, melting point, and crystallinity, which are crucial for their application in different fields (Beuchet et al., 1999).
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives are defined by their functional groups and molecular structure. Their ability to participate in hydrogen bonding, their reactivity towards various chemical reagents, and their potential to form stable crystalline structures are all essential aspects of their chemical behavior. Studies on these compounds often focus on exploring their potential as inhibitors, catalysts, or building blocks for more complex molecular architectures (Fahim & Shalaby, 2019).
properties
IUPAC Name |
4-butoxy-N-(2,5-dimethoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S/c1-4-5-12-24-14-6-9-16(10-7-14)25(20,21)19-17-13-15(22-2)8-11-18(17)23-3/h6-11,13,19H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBYMHBYLLLLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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